- Process for hydrolysis of alpha-substituted alpha-chiral carboxylic acid esters, France, , ,
Cas no 921-08-4 (2-Chloro-3-methylbutyric acid)
2-Chloro-3-methylbutyric acid structure
Product Name:2-Chloro-3-methylbutyric acid
2-Chloro-3-methylbutyric acid Chemical and Physical Properties
Names and Identifiers
-
- 2-chloroisovaleric acid
- 2-chloro-3-methylbutanoic acid
- 2-Chloro-3-methylbutanoic acid (ACI)
- Butyric acid, 2-chloro-3-methyl- (6CI, 7CI, 8CI)
- (±)-2-Chloroisovaleric acid
- (±)-α-Chloroisopentanoic acid
- 2-Chloro-3-methylbutyric acid
- NSC 227889
- α-Chloroisovaleric acid
- 2chloro-3-methylbutanoic acid
- 2-Chloro-3-methylbutanoicacid
- STR02773
- DB-056828
- SCHEMBL50413
- 921-08-4
- S-2-chloro-3-methylbutyric acid
- DTXSID201019537
- 2-chloro-3-methyl-butyric acid
- AKOS016903356
- TQP0737
- NSC-227889
- NSC227889
- CS-0343571
- SB45310
- AKOS000278124
- E82704
- Z336080700
- EN300-49240
- DDTJFSPKEIAZAM-UHFFFAOYSA-N
-
- Inchi: 1S/C5H9ClO2/c1-3(2)4(6)5(7)8/h3-4H,1-2H3,(H,7,8)
- InChI Key: DDTJFSPKEIAZAM-UHFFFAOYSA-N
- SMILES: O=C(C(C(C)C)Cl)O
Computed Properties
- Exact Mass: 136.0291072g/mol
- Monoisotopic Mass: 136.0291072g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 8
- Rotatable Bond Count: 2
- Complexity: 90.4
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 37.3Ų
2-Chloro-3-methylbutyric acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C991260-100mg |
2-Chloro-3-methylbutyric acid |
921-08-4 | 100mg |
$ 50.00 | 2022-06-06 | ||
| TRC | C991260-500mg |
2-Chloro-3-methylbutyric acid |
921-08-4 | 500mg |
$ 160.00 | 2022-06-06 | ||
| TRC | C991260-1g |
2-Chloro-3-methylbutyric acid |
921-08-4 | 1g |
$ 250.00 | 2022-06-06 | ||
| Enamine | EN300-49240-0.1g |
2-chloro-3-methylbutanoic acid |
921-08-4 | 95% | 0.1g |
$31.0 | 2023-05-03 | |
| Enamine | EN300-49240-0.25g |
2-chloro-3-methylbutanoic acid |
921-08-4 | 95% | 0.25g |
$39.0 | 2023-05-03 | |
| Enamine | EN300-49240-0.5g |
2-chloro-3-methylbutanoic acid |
921-08-4 | 95% | 0.5g |
$63.0 | 2023-05-03 | |
| Enamine | EN300-49240-1.0g |
2-chloro-3-methylbutanoic acid |
921-08-4 | 95% | 1g |
$85.0 | 2023-05-03 | |
| Enamine | EN300-49240-2.5g |
2-chloro-3-methylbutanoic acid |
921-08-4 | 95% | 2.5g |
$169.0 | 2023-05-03 | |
| Enamine | EN300-49240-5.0g |
2-chloro-3-methylbutanoic acid |
921-08-4 | 95% | 5g |
$290.0 | 2023-05-03 | |
| Enamine | EN300-49240-10.0g |
2-chloro-3-methylbutanoic acid |
921-08-4 | 95% | 10g |
$488.0 | 2023-05-03 |
2-Chloro-3-methylbutyric acid Production Method
Production Method 1
Reaction Conditions
1.1 Reagents: Lithium hydroxide , Hydrogen peroxide Solvents: Tetrahydrofuran , Water
1.2 Reagents: Sodium sulfite Solvents: Water
1.2 Reagents: Sodium sulfite Solvents: Water
Reference
Production Method 2
Reaction Conditions
Reference
- Paired electrolysis-enabled nickel-catalyzed enantioselective reductive cross-coupling between α-chloroesters and aryl bromides, Nature Communications, 2022, 13(1),
Production Method 3
Reaction Conditions
Reference
- Synthetic methods and reactions. Part 117. α-chlorocarboxylic acids from α-amino acids, Helvetica Chimica Acta, 1983, 66(4), 1028-30
Production Method 4
Reaction Conditions
Reference
- α-Chlorination of carboxylic acids mediated by chlorosulfonic acid: ε-benzoylamino-α-chlorocaproic acid, Organic Syntheses, 1980, 59, 20-6
Production Method 5
Reaction Conditions
Reference
- New method for preparing α-chloro(bromo)carboxylic acids, Dopovidi Akademii Nauk Ukrains'koi RSR, 1978, (1), 33-5
Production Method 6
Production Method 7
Production Method 8
Reaction Conditions
1.1 Reagents: Sodium nitrite , Hydrochloric acid Solvents: Water ; -5 °C; < 5 °C; 5 h, -5 °C; -5 °C → rt; overnight, rt; 20 h, rt
1.2 Reagents: Sodium carbonate
1.2 Reagents: Sodium carbonate
Reference
- A modular synthesis of teraryl-based α-helix mimetics, Part 1: Synthesis of core fragments with two electronically differentiated leaving groups, Chemistry - A European Journal, 2013, 19(7), 2442-2449
Production Method 9
Production Method 10
Reaction Conditions
Reference
- The α-chlorination of isovaleric acid, Nippon Kagaku Kaishi, 1975, (9), 1517-19
Production Method 11
Reaction Conditions
Reference
- α-Chlorination of aliphatic acids by molecular chlorine, Journal of Organic Chemistry, 1975, 40(20), 2960-2
Production Method 12
Reaction Conditions
Reference
- Stereospecific ring contractions of 7-chlorobicyclo[3.2.0]hept-2-en-6-ones and equilibration studies of 7-alkylbicyclo[3.2.0]hept-2-en-6-ones, Journal of the Chemical Society, 1974, (8), 927-32
2-Chloro-3-methylbutyric acid Raw materials
2-Chloro-3-methylbutyric acid Preparation Products
2-Chloro-3-methylbutyric acid Related Literature
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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5. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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